1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific signaling pathways .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating automated processes and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified pyrrolopyridine derivatives with altered functional groups .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester involves the inhibition of specific signaling pathways. It primarily targets the FGFR family, which includes four distinct isoforms (FGFR1–4). Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling, which is essential for cell proliferation, migration, and survival . This inhibition disrupts the growth and spread of cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester stands out due to its potent inhibitory activity against FGFRs. Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . While these compounds also exhibit biological activity, the specific structural modifications in this compound enhance its binding affinity and selectivity for FGFRs, making it a more effective therapeutic agent .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-methylpyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-6-21-14(19)12-8-11-7-10(2)9-17-13(11)18(12)15(20)22-16(3,4)5/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPTUYKQRWMTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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